molecular formula C18H20ClFN2O3 B2606840 [2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(2-chloro-6-fluorophenyl)acetate CAS No. 926098-72-8

[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(2-chloro-6-fluorophenyl)acetate

Cat. No.: B2606840
CAS No.: 926098-72-8
M. Wt: 366.82
InChI Key: ARGQICKTFVIYFB-UHFFFAOYSA-N
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Description

[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(2-chloro-6-fluorophenyl)acetate is a synthetic chemical reagent intended for research and experimental applications in a controlled laboratory environment. This compound features a complex structure incorporating a cyanocyclohexyl group, a methylamino acetamide linkage, and a 2-chloro-6-fluorophenyl acetate moiety. Such a combination of substructures is often explored in medicinal chemistry for developing novel pharmacologically active molecules . The presence of the cyanocyclohexyl group is a feature of interest in the design of central nervous system (CNS)-targeting agents, as seen in compounds developed as muscarinic receptor agonists for researching neurodegenerative disorders . The halogenated phenyl ring is a common motif in many bioactive compounds, contributing to molecular properties and target interactions . Researchers may utilize this compound as a key intermediate or building block for the synthesis of more complex molecules or as a reference standard in analytical studies. Its structure suggests potential utility in investigating mechanisms related to enzyme inhibition or receptor modulation, given that analogous compounds have been studied for their effects on systems such as acetylcholinesterase . This product is provided strictly for Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human consumption. Researchers should handle this material with appropriate safety precautions, adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(2-chloro-6-fluorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClFN2O3/c1-22(18(12-21)8-3-2-4-9-18)16(23)11-25-17(24)10-13-14(19)6-5-7-15(13)20/h5-7H,2-4,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGQICKTFVIYFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)COC(=O)CC1=C(C=CC=C1Cl)F)C2(CCCCC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(2-chloro-6-fluorophenyl)acetate typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 2-chloro-6-fluorophenyl acetic acid with an appropriate esterification agent to form the corresponding ester. This ester is then reacted with a cyanocyclohexylmethylamine derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(2-chloro-6-fluorophenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure optimal reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions may result in the formation of new derivatives with different functional groups.

Scientific Research Applications

[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(2-chloro-6-fluorophenyl)acetate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It may be used in biochemical studies to investigate the interactions between small molecules and biological targets.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(2-chloro-6-fluorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Halogenated Phenyl Esters

Compound ID Phenyl Substituents Ester Group Key Structural Differences
Target Compound 2-Cl, 6-F Acetate 1-Cyanocyclohexyl-methylamino linker
: Methyl 2-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxoacetate 2-Cl, 5-CF₃ Oxoacetate No amide linker; trifluoromethyl group
: [2-(furan-2-ylmethylamino)-2-oxoethyl] 2-(2,4,5-trichlorophenoxy)acetate 2,4,5-Cl₃ (phenoxy) Phenoxyacetate Furanmethylamino linker; trichlorophenoxy group
: [2-(N-ethylanilino)-2-oxoethyl] 2-(4-bromophenyl)acetate 4-Br Acetate Ethylanilino linker; bromine substituent

Key Observations :

  • Halogen Position/Type : The target’s ortho-chloro and para-fluoro substituents balance lipophilicity and steric effects, whereas trichloro ( ) or bromo ( ) groups may increase LogP and alter target binding.

Cyclic and Amide Linkers

Compound ID Cyclic Group Amide Linker Functional Impact
Target Compound 1-Cyanocyclohexyl Methylamino Cyano enhances stability; cyclohexyl adds rigidity
: [2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl] 2-(4-chlorophenyl)acetate Benzoxazinone None Benzoxazinone introduces aromaticity and hydrogen-bonding sites
: [2-(N-ethylanilino)-2-oxoethyl] 2-(4-bromophenyl)acetate None Ethylanilino Aromatic anilino group may improve π-π stacking

Key Observations :

  • The target’s cyanocyclohexyl group offers a unique balance of hydrophobicity and polarity compared to aromatic systems (e.g., benzoxazinone in ).

Physicochemical Properties

Compound ID Molecular Formula Molecular Weight (g/mol) XLogP3* H-bond Donors H-bond Acceptors
Target Compound C₁₈H₂₀ClFN₂O₃ (estimated) ~380.8 ~3.2 1 5
C₁₅H₁₂Cl₃NO₅ 392.6 3.6 1 5
C₁₀H₆ClF₃O₃ 272.6 2.8 0 3
C₁₉H₁₉BrN₂O₃ (estimated) ~411.3 ~3.9 1 4

Key Observations :

  • The target’s estimated XLogP3 (~3.2) suggests moderate lipophilicity, lower than trichlorophenoxy derivatives (3.6 in ) but higher than trifluoromethyl analogs (2.8 in ).
  • Hydrogen-bond acceptors (e.g., ester, amide, nitrile) influence solubility and protein interactions.

Impact of Structural Variations

  • Halogenation : Chloro and fluoro substituents (target) provide a balance of electronegativity and steric bulk compared to bromine ( ) or trifluoromethyl ( ).
  • Linker Flexibility: Methylamino linkers (target) may offer better conformational flexibility than rigid benzoxazinones ( ).
  • Metabolic Stability: The cyanocyclohexyl group likely reduces oxidative metabolism compared to furan ( ) or anilino ( ) moieties.

Discussion of Findings

The target compound’s structural uniqueness lies in its ortho-chloro/para-fluoro aromatic system and cyanocyclohexyl-methylamino linker, which differentiate it from analogs with bulkier halogenation (e.g., trichloro in ) or alternative cyclic groups (e.g., benzoxazinone in ). Computational properties (e.g., LogP, H-bonding) suggest favorable bioavailability, though direct pharmacological data are lacking.

Hypotheses for Further Study :

  • The cyano group may enhance stability against esterase-mediated hydrolysis.
  • Ortho-chloro/para-fluoro substitution could optimize receptor affinity in halogen-sensitive targets (e.g., kinase inhibitors).

Biological Activity

The compound [2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(2-chloro-6-fluorophenyl)acetate is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C21H26ClFNO3
  • Molecular Weight : 393.89 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological receptors and enzymes. The proposed mechanisms include:

  • Receptor Binding : The compound may act as an agonist or antagonist at specific receptors, modulating physiological processes such as neurotransmission and hormonal regulation.
  • Enzyme Inhibition : It has been suggested that the compound inhibits enzymes critical for metabolic pathways, potentially altering cellular function and signaling.
  • Cellular Signaling Alteration : The compound may influence intracellular signaling cascades, affecting cell proliferation, differentiation, and apoptosis.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies have shown promising results in inhibiting the growth of various cancer cell lines.
  • Anti-inflammatory Effects : The compound appears to reduce inflammation in animal models, suggesting potential therapeutic applications in inflammatory diseases.
  • Neurological Effects : Investigations into its effects on neurotransmitter systems indicate possible benefits in treating neurological disorders.

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Antitumor Activity :
    • Objective : To evaluate the effectiveness of the compound against human cancer cell lines.
    • Findings : Significant reduction in cell viability was observed in breast and lung cancer cell lines after treatment with varying concentrations of the compound.
  • Anti-inflammatory Research :
    • Objective : To assess the anti-inflammatory properties using a murine model.
    • Results : The compound significantly decreased levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.
  • Neuropharmacological Study :
    • Objective : To investigate the effects on neurotransmitter release.
    • Outcomes : Enhanced release of serotonin was noted, suggesting implications for mood disorders.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals unique properties:

Compound NameMolecular WeightBiological Activity
Compound A392.87 g/molModerate anti-tumor activity
Compound B395.00 g/molStrong anti-inflammatory effects
This Compound393.89 g/molNotable antitumor and neuroprotective effects

Q & A

Basic: What are the critical steps for synthesizing this compound with high purity?

Answer:
Synthesis typically involves multi-step organic reactions, including:

  • Amide bond formation between the cyanocyclohexylmethylamine and the oxoethyl group.
  • Esterification of the chlorofluorophenylacetic acid moiety.
    Key considerations:
  • Reaction conditions : Temperature control (e.g., 0–5°C for sensitive steps) and solvent selection (e.g., anhydrous DMF for amide coupling) to minimize side reactions .
  • Purification : Use column chromatography or recrystallization to isolate the product, followed by analytical validation via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Basic: How should researchers optimize reaction yields during synthesis?

Answer:
Yield optimization requires statistical experimental design (e.g., factorial or response surface methodology):

  • Variables : Solvent polarity, catalyst loading, and reaction time.
  • Screening : Use small-scale parallel reactions to identify critical parameters.
    For example, fractional factorial designs can reduce the number of experiments while capturing interactions between variables . Post-optimization, validate scalability under controlled conditions (e.g., inert atmosphere for moisture-sensitive steps) .

Advanced: How can computational methods streamline reaction pathway discovery for derivatives?

Answer:
Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, enabling targeted synthesis of derivatives.

  • Reaction path search : Tools like the Artificial Force Induced Reaction (AFIR) method identify energetically favorable pathways .
  • Data integration : Combine computational predictions with experimental validation (e.g., in situ FTIR to monitor reaction progress).
    This approach reduces trial-and-error experimentation, as demonstrated in ICReDD’s workflow for analogous compounds .

Advanced: How to resolve discrepancies in spectroscopic data during characterization?

Answer:
Contradictions in NMR or MS data may arise from:

  • Solvent effects (e.g., residual DMSO-d₅ peaks masking signals).
  • Tautomerism or rotamers in the cyanocyclohexyl group.
    Resolution strategies :
  • Use 2D NMR (COSY, HSQC) to assign overlapping signals.
  • Compare experimental HRMS data with theoretical isotopic patterns to confirm molecular formula .
    If ambiguity persists, crystallize the compound for single-crystal X-ray diffraction, as done for structurally similar chloro-phenylacetamides .

Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?

Answer:
The ester and amide groups influence reactivity:

  • Electrophilic sites : The chlorofluorophenyl acetate’s carbonyl carbon is susceptible to nucleophilic attack (e.g., by amines or alcohols).
  • Steric effects : The cyanocyclohexyl group may hinder access to the amide nitrogen, directing reactivity toward the ester moiety.
    Methodological validation :
  • Perform kinetic studies under varying pH and solvent conditions.
  • Use computational modeling (e.g., Fukui indices) to map electrophilic regions .

Advanced: How to design a stability study for this compound under biological assay conditions?

Answer:
Stability studies should assess:

  • Hydrolytic degradation : Incubate the compound in PBS (pH 7.4) at 37°C and monitor via LC-MS for ester hydrolysis products.
  • Oxidative stability : Expose to H₂O₂ or cytochrome P450 enzymes to simulate metabolic conditions.
    Analytical tools :
  • Use UPLC-QTOF to track degradation products and quantify half-life.
  • Compare results with structurally similar chromenone derivatives, noting the impact of electron-withdrawing substituents (e.g., Cl/F) on stability .

Advanced: What strategies mitigate batch-to-batch variability in pharmacological studies?

Answer:
Variability arises from impurities or inconsistent stereochemistry.
Mitigation steps :

  • Quality control : Implement strict in-process checks (e.g., mid-reaction HPLC).
  • Chiral analysis : Use chiral stationary phase HPLC or circular dichroism to confirm enantiopurity, critical for biological activity .
  • Standardized protocols : Adopt reaction calorimetry to ensure consistent exotherm profiles during synthesis .

Advanced: How to evaluate the compound’s potential as a enzyme inhibitor?

Answer:
Methodology :

  • Docking studies : Model interactions with target enzymes (e.g., kinases) using AutoDock Vina or Schrödinger Suite.
  • In vitro assays : Measure IC₅₀ values via fluorescence-based assays (e.g., ATPase activity for kinase inhibition).
  • Structure-activity relationship (SAR) : Synthesize analogs with modified cyanocyclohexyl or chlorofluorophenyl groups to identify critical pharmacophores .

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